(2R)-2,3,3-Trimethylbutan-1-ol

Catalog No.
S15928925
CAS No.
13332-16-6
M.F
C7H16O
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2,3,3-Trimethylbutan-1-ol

CAS Number

13332-16-6

Product Name

(2R)-2,3,3-Trimethylbutan-1-ol

IUPAC Name

(2R)-2,3,3-trimethylbutan-1-ol

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1

InChI Key

IWWVOLGZHKFWKK-LURJTMIESA-N

Canonical SMILES

CC(CO)C(C)(C)C

Isomeric SMILES

C[C@@H](CO)C(C)(C)C

(2R)-2,3,3-Trimethylbutan-1-ol is a chiral alcohol with the molecular formula C7H16OC_7H_{16}O. It is characterized by a branched structure with three methyl groups attached to the second and third carbon atoms of a butanol backbone. The compound is known for its distinct stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The IUPAC name reflects its specific configuration at the chiral center, where the "R" designation indicates the orientation of the substituents around the chiral carbon.

Typical of alcohols, including:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes. For example:
    C7H16OC7H14+H2OC_7H_{16}O\rightarrow C_7H_{14}+H_2O
  • Oxidation: It can be oxidized to form ketones or aldehydes. Depending on the conditions (e.g., using potassium dichromate), it may yield:
    C7H16O+[O]C7H14O+H2OC_7H_{16}O+[O]\rightarrow C_7H_{14}O+H_2O
  • Esterification: It reacts with carboxylic acids to form esters:
    C7H16O+RCOOHC7H15COOR+H2OC_7H_{16}O+RCOOH\rightarrow C_7H_{15}COOR+H_2O

These reactions illustrate its reactivity as a primary alcohol.

Research indicates that (2R)-2,3,3-trimethylbutan-1-ol exhibits various biological activities. It has been studied for its potential use in pharmaceuticals and as a flavoring agent due to its pleasant odor. Some studies suggest that it may possess antimicrobial properties, although further research is needed to fully understand its efficacy and mechanisms of action.

Several methods are available for synthesizing (2R)-2,3,3-trimethylbutan-1-ol:

  • Hydroformylation: This method involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.
  • Reduction of Ketones: Ketones derived from larger hydrocarbons can be selectively reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Grignard Reaction: The compound can also be synthesized by reacting an appropriate Grignard reagent with formaldehyde followed by hydrolysis.

Each method offers different advantages in terms of yield and purity.

(2R)-2,3,3-Trimethylbutan-1-ol finds applications in various fields:

  • Flavoring and Fragrance Industry: Its pleasant scent makes it suitable for use in perfumes and flavorings.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds.
  • Chemical Manufacturing: Used as a solvent or reagent in organic synthesis.

Several compounds share structural similarities with (2R)-2,3,3-trimethylbutan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2,2-Dimethylpropan-1-olC5H12OC_5H_{12}OLess branched; simpler structure
2-Methylpropan-1-olC5H12OC_5H_{12}OSimilar branching but fewer methyl groups
3-Methylbutan-1-olC5H12OC_5H_{12}ODifferent position of methyl group
(2S)-2,3,3-trimethylbutan-1-olC7H16OC_7H_{16}OEnantiomer with different stereochemistry

Uniqueness

The unique aspect of (2R)-2,3,3-trimethylbutan-1-ol lies in its specific stereochemistry and branching pattern. These features contribute to its distinct physical properties and biological activities compared to other similar alcohols. The presence of multiple chiral centers allows for diverse reactivity patterns not seen in simpler alcohols.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

116.120115130 g/mol

Monoisotopic Mass

116.120115130 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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